Molecular Architectures: Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Molecular Architectures: Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Abstract
The Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate scaffold represents a critical intersection between structural rigidity and functional versatility in modern medicinal chemistry. Unlike its open-chain analogs, this bicyclic system offers constrained geometry that enhances binding affinity while modulating lipophilicity (LogP) and metabolic stability. This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and utility as a pharmacophore building block, specifically targeting kinase inhibition and GPCR modulation.
Structural Architecture & Physicochemical Profile[1][2]
The Scaffold Logic
The molecule is a fused bicyclic system combining a pyrazole ring with a tetrahydropyran ring. This fusion is non-trivial; it locks the conformation of the otherwise flexible alkyl chains found in open pyrazole derivatives.
-
Rigidification: The fusion at the [4,3-c] junction restricts the rotation of the ether oxygen relative to the pyrazole nitrogen donors. This pre-organization reduces the entropic penalty upon protein binding.
-
Electronic Distribution: The pyrazole ring acts as a bioisostere for phenols or amides, providing both a hydrogen bond donor (NH) and acceptor (N). The C3-ester provides an electrophilic handle for rapid diversification.
Key Physicochemical Metrics
The following data represents the calculated properties for the methyl ester derivative (MW: ~182.18 g/mol ).
| Property | Value (Approx.) | Significance in Drug Design |
| LogP | 0.8 – 1.2 | Ideal for oral bioavailability; falls within the "Golden Triangle" for lead optimization. |
| TPSA | ~65 Ų | Indicates good membrane permeability (Target < 140 Ų). |
| H-Bond Donors | 1 (NH) | Critical for active site interaction (e.g., hinge binding in kinases). |
| H-Bond Acceptors | 4 (2N, 2O) | Facilitates water solubility and receptor engagement. |
| Rotatable Bonds | 1 (Ester methoxy) | Low rotatable bond count correlates with high oral bioavailability. |
Synthetic Pathway & Causality
The synthesis of this scaffold is a delicate balance of thermodynamics and kinetics. The most robust route utilizes Claisen condensation followed by heterocyclization .
The Mechanism[3]
-
Enolate Formation: A strong base (Lithium Hexamethyldisilazide - LiHMDS, or Sodium Methoxide - NaOMe) deprotonates the alpha-position of tetrahydro-4H-pyran-4-one.
-
Claisen Condensation: The enolate attacks Dimethyl Oxalate. We choose dimethyl oxalate over diethyl oxalate to directly yield the methyl ester, avoiding a later transesterification step.
-
Cyclocondensation: Hydrazine hydrate attacks the diketo intermediate. The regioselectivity is driven by the higher electrophilicity of the ketone adjacent to the ester, though in symmetrical oxalate additions, this leads to the same pyrazole core.
Synthetic Workflow Diagram
The following diagram illustrates the critical process flow and decision gates.
Figure 1: Step-wise synthetic pathway for the construction of the pyrano[4,3-c]pyrazole core.
Experimental Protocol: Self-Validating System
Objective: Synthesis of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate on a 10g scale.
Reagents & Setup
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Substrate: Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Acylating Agent: Dimethyl Oxalate (1.2 eq)
-
Base: LiHMDS (1.0 M in THF, 1.3 eq)
-
Cyclizing Agent: Hydrazine Monohydrate (1.5 eq)
-
Solvent: Anhydrous THF (Step 1), Glacial Acetic Acid (Step 2)
Step-by-Step Methodology
Step A: Formation of the Diketo-Ester
-
Inertion: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen (
). -
Cooling: Charge LiHMDS (130 mL) and cool to -78°C. Causality: Low temperature prevents self-condensation of the ketone.
-
Addition: Add Tetrahydro-4H-pyran-4-one (10g dissolved in THF) dropwise over 30 mins. Stir for 1 hour.
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Acylation: Add Dimethyl Oxalate (14.2g in THF) dropwise. Allow warming to 0°C over 4 hours.
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Validation (TLC): Check consumption of ketone (Mobile phase: 30% EtOAc/Hexane).
Step B: Ring Closure
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Solvent Swap: Quench Step A with 1N HCl, extract with EtOAc, and concentrate. Redissolve the crude yellow oil in Glacial Acetic Acid (100 mL).
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Cyclization: Add Hydrazine Monohydrate (7.5g) dropwise at room temperature. Warning: Exothermic.
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Reflux: Heat to 60°C for 3 hours.
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Workup: Pour reaction mixture into ice water. The product often precipitates as a white/off-white solid. Filter and wash with cold water.
Analytical Validation Criteria
To ensure the protocol was successful, the isolated solid must meet these NMR criteria (in DMSO-
- 13.0-14.0 ppm: Broad singlet (1H, NH of pyrazole). Absence indicates N-alkylation impurity.
-
4.6 ppm: Singlet (2H, Pyran
at pos 4). Diagnostic for the [4,3-c] fusion. -
3.8-3.9 ppm: Multiplet (2H, Pyran
adjacent to O). - 3.75 ppm: Singlet (3H, Methyl ester).
-
2.6-2.8 ppm: Multiplet (2H, Pyran
).
Reactivity Profile & Medicinal Applications[4][5][6][7]
The ester functionality at position 3 and the free NH at position 1 are the primary vectors for diversification.
Functionalization Logic
-
Vector A (N1-Alkylation): The pyrazole nitrogen is acidic (
~14). Alkylation here introduces steric bulk and can tune solubility. Note: Regioselectivity issues (N1 vs N2) are common; N1 is generally favored sterically. -
Vector B (C3-Ester Hydrolysis/Amidation): The methyl ester is a "masked" acid. It can be directly converted to amides (using amines +
or TBD) or hydrolyzed to the carboxylic acid for peptide coupling.
Application Map
This scaffold is a bioisostere for the tetrahydroindazole core found in several kinase inhibitors.
Figure 2: Divergent synthesis strategy for generating focused libraries from the parent ester.
References
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Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives. Source: Google Patents (CN108546266B).
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC. Source: Molecules (MDPI), 2022.
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1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 518990-20-0) Product Data. Source: Sigma-Aldrich / Merck.
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Reaction of 6-Alkoxy-2-aryl-4H-1,3-oxazine-4-one with Hydrazine Derivatives (Mechanistic Insight). Source: Synthesis (Thieme Connect).[1][2]
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Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. Source: Pharmaceuticals (NIH/NLM).
